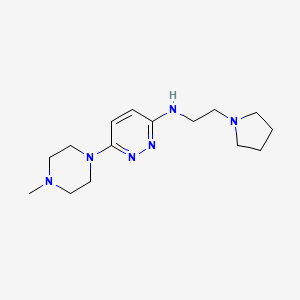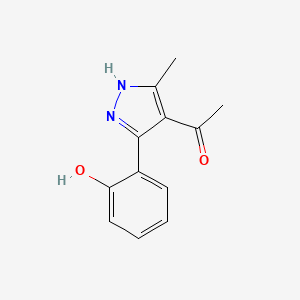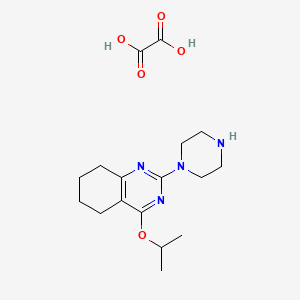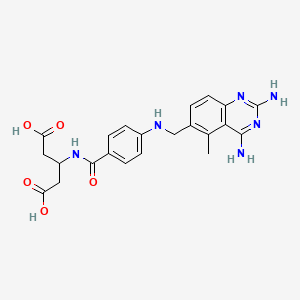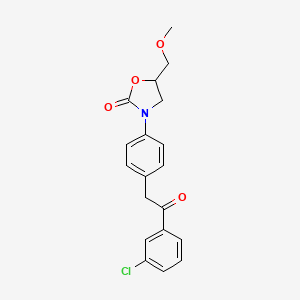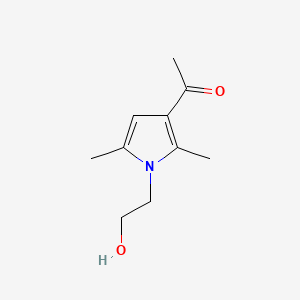
1-(2-Nitrobenzene-1-sulfonyl)-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of sulfones. Sulfones are known for their versatility in organic synthesis and their presence in various biologically active molecules. This compound features a sulfonyl group attached to a nitrophenyl ring and an indole moiety, making it a valuable intermediate in the synthesis of complex organic molecules.
Vorbereitungsmethoden
The synthesis of 1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde typically involves the reaction of 2-nitrobenzenesulfonyl chloride with indole-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the sulfonyl chloride by the indole moiety. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Analyse Chemischer Reaktionen
1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, alcohols, and substituted indoles.
Wissenschaftliche Forschungsanwendungen
1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of specialty chemicals and materials, including dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic residues in proteins. The indole moiety can engage in π-π stacking interactions with aromatic residues, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde can be compared with other sulfonyl-indole derivatives, such as:
1-((2-Nitrophenyl)sulfonyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a pyrrole ring instead of an indole ring.
1-((2-Nitrophenyl)sulfonyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxamide: Contains a pyrrolo[3,2-b]pyridine ring, offering different electronic and steric properties.
The uniqueness of 1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde lies in its specific combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
833436-61-6 |
|---|---|
Molekularformel |
C15H10N2O5S |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
1-(2-nitrophenyl)sulfonylindole-3-carbaldehyde |
InChI |
InChI=1S/C15H10N2O5S/c18-10-11-9-16(13-6-2-1-5-12(11)13)23(21,22)15-8-4-3-7-14(15)17(19)20/h1-10H |
InChI-Schlüssel |
QSJYZMQSNUOUQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


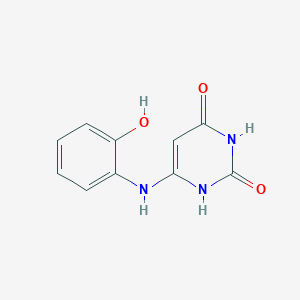
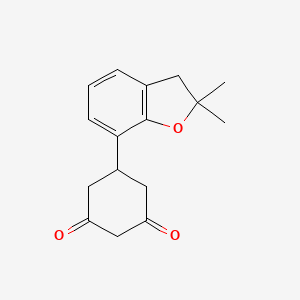

![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)
![2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12904925.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
